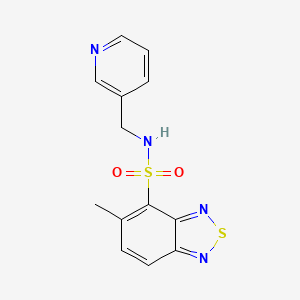

![molecular formula C20H22N6O B5521558 3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5521558.png)

3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to the one , involves complex organic synthesis routes. These processes might include the formation of pyridine and pyrazine rings, amidation reactions, and the introduction of methyl groups. For instance, the synthesis of related compounds such as MGCD0103, a histone deacetylase inhibitor, involves selective inhibition of specific isoforms, indicating the complexity and specificity of such synthesis processes (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of pyridine and pyrazine rings, which are crucial for their biological activity. Structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule. For example, the crystal structure of related compounds can reveal the orientation of substituents that affect the compound's reactivity and interaction with biological targets (Liu et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives like our compound of interest involves interactions with various reagents and conditions that can modify the molecule or influence its biological activity. These reactions may include nucleophilic substitutions, electrophilic additions, and the formation of hydrogen bonds, which are critical for the compound's ability to interact with biological molecules (Mohamed, 2021).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiviral Activity

- Benzamide-based compounds, including thienopyrimidine derivatives, have demonstrated pronounced antimicrobial activities. For instance, the synthesis and antimicrobial evaluation of thienopyrimidine derivatives have shown potential as antimicrobial agents, indicating the utility of benzamide derivatives in developing new antimicrobial drugs (Bhuiyan et al., 2006).

- Furthermore, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus (H5N1), highlighting the potential for benzamide derivatives in antiviral applications (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Properties

- Novel benzamide compounds have been identified as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant antitumor activity and entering clinical trials as potential anticancer drugs (Zhou et al., 2008).

Molecular Docking and Screening

- The synthesis of pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has involved molecular docking and in vitro screenings to evaluate their antimicrobial and antioxidant activities. This indicates the role of benzamide derivatives in drug development processes (Flefel et al., 2018).

Synthesis and Characterization

- Research on the synthesis of novel pyrido and pyrimidine derivatives, along with their characterization and evaluation for various biological activities, highlights the diverse applications of benzamide-related compounds in the field of synthetic chemistry and drug discovery (Ashok & Pallavi, 2008).

Eigenschaften

IUPAC Name |

3-methyl-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c1-14-4-3-5-16(12-14)20(27)22-11-10-21-18-8-9-19(26-25-18)24-17-7-6-15(2)13-23-17/h3-9,12-13H,10-11H2,1-2H3,(H,21,25)(H,22,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXVJIYTUDDCTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=NC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5521479.png)

![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)

![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)

![4-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5521497.png)

![methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)

![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)

![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)

![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)

![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)

![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)

![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)